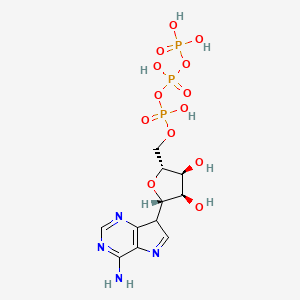

9-Deazaadenosine triphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Deazaadenosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O13P3 and its molecular weight is 506.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Inhibition of Lymphocyte Function

One of the notable applications of 9-deazaadenosine is its ability to inhibit lymphocyte-mediated cytolysis. Research indicates that 9-deazaadenosine can significantly reduce the cytolytic activity of lymphocytes, which is crucial for immune response. In vitro studies demonstrated that at concentrations as low as 0.07 µM, 9-deazaadenosine inhibited lymphocyte function in a time-dependent manner. The compound was metabolized to 9-deazaATP, leading to a decrease in cellular ATP levels, which correlated with impaired lymphocyte activity .

Table 1: Effects of 9-Deazaadenosine on Lymphocyte Function

| Pretreatment Time | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 1 hour | 100 | No effect |

| 3 hours | 10 | 50 |

| 22 hours | 0.07 | 50 |

Antitumor Activity

9-Deazaadenosine has been identified as a potent antitumor agent. Studies have shown that it inhibits the growth of various human solid tumor cell lines in vitro, with IC50 values ranging from 1.1×10−8 to 8.5×10−8 M. Notably, when combined with adenosine deaminase inhibitors, its efficacy was significantly enhanced, particularly against ovarian carcinoma cell lines .

Table 2: Antitumor Efficacy of 9-Deazaadenosine

| Cell Line | IC50 (M) | Effect of Adenosine Deaminase Inhibitor |

|---|---|---|

| Ovarian Carcinoma | 8.5×10−8 | Potentiated by ~10-fold |

| Pancreatic Carcinoma | 1.5×10−8 | Not specified |

Nucleic Acid Stability and Sequencing Applications

The incorporation of modified nucleotides like 9-deazaATP into nucleic acids enhances their stability and facilitates advanced sequencing techniques. Research indicates that nucleic acids containing deaza-analogues show increased stability under matrix-assisted laser desorption/ionization mass spectrometry conditions. This property could enable rapid DNA sequencing methods by allowing for more reliable detection of sequencing products .

Table 3: Stability Comparison of Nucleic Acids

| Nucleotide Type | Stability Under MALDI-MS |

|---|---|

| Standard Nucleotides | Low |

| Deaza-Modified Nucleotides | High |

Mechanistic Insights into Cellular Metabolism

The metabolic pathways involving 9-deazaadenosine have been extensively studied to understand its biochemical effects on cells. It has been shown to alter the levels of various nucleotides within cells, particularly reducing ATP concentrations while increasing levels of its triphosphate form, thereby impacting cellular energy metabolism and signaling pathways .

属性

CAS 编号 |

86568-55-0 |

|---|---|

分子式 |

C11H17N4O13P3 |

分子量 |

506.19 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5S)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1 |

InChI 键 |

MXSLUFGKBYJNGX-UDUKESQJSA-N |

SMILES |

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

手性 SMILES |

C1=NC2=C(C1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

规范 SMILES |

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

同义词 |

9-deazaadenosine triphosphate C9ATP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。